Flonoltinib

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

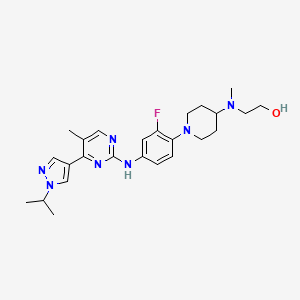

Fórmula molecular |

C25H34FN7O |

|---|---|

Peso molecular |

467.6 g/mol |

Nombre IUPAC |

2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol |

InChI |

InChI=1S/C25H34FN7O/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30) |

Clave InChI |

CVLXNRIQVFIVGY-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F |

Origen del producto |

United States |

Foundational & Exploratory

Flonoltinib: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action of Flonoltinib (also known as this compound Maleate), a novel, orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] this compound has demonstrated potential antineoplastic, immunomodulating, and anti-inflammatory activities.[3] Its development is primarily focused on treating myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), and acute myeloid leukemia (AML), where JAK2 and FLT3 signaling pathways are often dysregulated.[4][5][6][7][8]

Core Mechanism: Dual Inhibition of JAK2 and FLT3

This compound's primary mechanism of action is the potent and selective inhibition of JAK2 and FLT3.[1][2][3] Hyperactivation of JAK2, frequently due to the JAK2V617F mutation, is a key driver in MPNs.[4][5][6][7] Similarly, FLT3 is a receptor tyrosine kinase that is often overexpressed or mutated in hematologic malignancies, particularly AML.[3]

A distinguishing feature of this compound is its unique binding mode to JAK2. Unlike many other JAK2 inhibitors that bind solely to the ATP-binding site of the kinase domain (JH1), this compound binds to both the JH1 domain and the pseudokinase domain (JH2).[7][9] The JH2 domain normally exerts a negative regulatory function on the JH1 domain's activity.[7] Surface plasmon resonance assays have confirmed that this compound has a stronger binding affinity for the JH2 domain than the JH1 domain.[4][5][6][7] This dual binding contributes to its high selectivity for JAK2 over other JAK family members.[4][7][9]

Upon administration, this compound inhibits the kinase activity of JAK2 and FLT3, which in turn blocks the activation of their downstream signaling pathways.[3] This disruption of critical signaling cascades leads to the induction of apoptosis and a reduction in the proliferation of tumor cells that are dependent on these pathways.[3]

Signaling Pathways Targeted by this compound

1. The JAK/STAT Signaling Pathway:

The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors, playing a vital role in cell proliferation, differentiation, and immune regulation.[7] In MPNs, the mutated JAK2 protein is constitutively active, leading to continuous downstream signaling. This compound inhibits JAK2, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][7] This blockade of STAT activation halts the transcription of target genes essential for cell survival and proliferation.[3]

2. The FLT3 Signaling Pathway:

FLT3 is a receptor tyrosine kinase critical for the normal development of hematopoietic stem and progenitor cells. Mutations in FLT3 can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival, a hallmark of AML. This compound directly inhibits FLT3, blocking its autophosphorylation and the activation of downstream pathways such as PI3K/AKT and RAS/MAPK. This leads to cell cycle arrest and apoptosis in FLT3-mutant cells.[1][2]

Quantitative Data Summary

The inhibitory activity and efficacy of this compound have been quantified in various preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value (nM) | Selectivity vs. JAK2 | Reference(s) |

| JAK2 | 0.7 - 0.8 | - | [1][9][10] |

| JAK2V617F | 1.4 | - | [10] |

| FLT3 | 4 - 15 | - | [1][9][10] |

| JAK1 | 26 | >600-fold | [1][9] |

| JAK3 | 39 | >600-fold | [1][9] |

| TYK2 | - | ~80-fold | [10] |

Table 2: Preclinical Cellular and In Vivo Activity of this compound

| Assay/Model | Cell Line / Animal Model | Key Findings | Reference(s) |

| Anti-proliferative Activity | Ba/F3-JAK2V617F | IC50 = 0.2 µM | [10] |

| Ba/F3-JAK2WT | IC50 = 0.39 µM | [6] | |

| FLT3 mutant cell lines | IC50 < 0.1 µM | [10] | |

| Apoptosis Induction | MV4-11 | Dose-dependent induction (5-100 nM) | [1][2] |

| Cell Cycle Arrest | MV4-11 | G1/G0 arrest (85% at 100 nM) | [1][2] |

| Inhibition of p-STAT5 | GM-CSF-induced cells | IC50 = 0.12 µM | [10] |

| Inhibition of p-FLT3 | - | Dose-dependent downregulation (0.008-1 µM) | [1][2] |

| In Vivo Efficacy (Tumor Growth) | MV4-11 xenograft mice | Tumor Growth Inhibition (TGI) of 58% (30 mg/kg) and 93% (60 mg/kg) | [2] |

| In Vivo Efficacy (MPN model) | Ba/F3-JAK2V617F xenograft mice | Robust antitumor activity at 15 and 30 mg/kg | [10] |

| In Vivo Efficacy (MPN model) | JAK2V617F murine models | Dose-dependent reduction in hepatosplenomegaly and prolonged survival | [4][5][6] |

Table 3: Phase I/IIa Clinical Trial Efficacy in Myelofibrosis (NCT05153343)

| Efficacy Endpoint | Patient Population | Result | Reference(s) |

| Spleen Volume Reduction (SVR) ≥35% at Week 24 | Evaluable patients (n=22) | 77.3% | [9][11][12] |

| Best SVR ≥35% | Overall population (n=30) | 83.3% - 86.7% | [9][11] |

| Total Symptom Score Reduction (TSS) ≥50% | Overall population (n=30) | 76.7% - 80.0% | [9][11] |

| Bone Marrow Fibrosis Improvement | Overall population | 26.1% | [11] |

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination) The half-maximal inhibitory concentration (IC50) values for this compound against various kinases were likely determined using in vitro enzymatic assays. A typical protocol involves:

-

Reagents: Recombinant human kinase enzymes (JAK1, JAK2, JAK3, FLT3), appropriate peptide substrate, ATP, and this compound at various concentrations.

-

Procedure: The kinase, substrate, and this compound are incubated in a reaction buffer. The kinase reaction is initiated by adding ATP.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo Kinase Assay, which measures ADP production as an indicator of kinase activity, or by using phospho-specific antibodies in an ELISA format.

-

Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to a no-drug control. IC50 values are then determined by fitting the data to a dose-response curve using non-linear regression.

Cell Proliferation Assay (MTT or CellTiter-Glo) The anti-proliferative effects of this compound were assessed in various cancer cell lines (e.g., MV4-11, Ba/F3-JAK2V617F).

-

Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

Measurement of Viability:

-

MTT Assay: MTT reagent is added, which is converted by viable cells into a colored formazan product. The product is solubilized, and absorbance is read on a plate reader.

-

CellTiter-Glo Assay: This reagent measures ATP levels, an indicator of metabolically active cells, through a luminescent signal.

-

-

Analysis: The results are used to calculate the IC50 value, representing the concentration of this compound required to inhibit cell proliferation by 50%.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. pvreporter.com [pvreporter.com]

- 5. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

- 11. onclive.com [onclive.com]

- 12. researchgate.net [researchgate.net]

Flonoltinib: A Technical Guide to a Novel JAK2/FLT3 Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonoltinib (also known as this compound Maleate) is an orally bioavailable small molecule inhibitor that potently and selectively targets both Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] The dual inhibition of these two critical signaling pathways gives this compound significant therapeutic potential in the treatment of hematological malignancies, particularly myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML).[5][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and generalized experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of JAK2 and FLT3.[3] Hyperactivation of the JAK2 kinase, often due to the V617F mutation, is a primary driver of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][5] Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[6][8] By inhibiting both of these kinases, this compound can disrupt the downstream signaling pathways that promote the proliferation and survival of malignant cells.[3]

Preclinical studies have revealed a unique binding mechanism for this compound to JAK2. Unlike many other JAK2 inhibitors that bind solely to the kinase domain (JH1), this compound binds to both the pseudokinase domain (JH2) and the kinase domain (JH1) of JAK2. This dual binding is thought to contribute to its high selectivity for JAK2 over other JAK family members.[5][9] Surface plasmon resonance assays have confirmed that this compound has a strong affinity for the JH2 domain.[5]

Quantitative Data

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases.

| Kinase Target | IC50 (nM) | Reference(s) |

| JAK2 | 0.7 - 0.8 | [2],[10] |

| JAK2 (V617F) | 1.4 | [11] |

| FLT3 | 4 - 15 | [2],[10] |

| JAK1 | 26 | [2],[4] |

| JAK3 | 39 | [2],[4] |

Cellular Activity

This compound has demonstrated potent anti-proliferative effects in various cell lines.

| Cell Line | Target Mutation | Effect | Concentration | Reference(s) |

| MV4-11 | FLT3-ITD | Down-regulation of p-FLT3 | 0.008 - 1 µM | [2],[4] |

| MV4-11 | FLT3-ITD | Induction of apoptosis | 5 - 100 nM | [2],[4] |

| MV4-11 | FLT3-ITD | G1/G0 cell cycle arrest (85% at 100 nM) | 5 - 100 nM | [2],[4] |

| Ba/F3-JAK2V617F | JAK2V617F | Anti-proliferative (IC50 = 0.2 µM) | Not specified | [11] |

| Ba/F3-JAK2WT | JAK2 Wild-Type | Anti-proliferative (IC50 = 0.39 µM) | Not specified | [11] |

| FLT3 mutant tumor cell lines | FLT3 | Anti-proliferative (IC50 < 0.1 µM) | Not specified | [11] |

In Vivo Efficacy in Preclinical Models

This compound has shown significant anti-tumor activity in animal models of hematological malignancies.

| Animal Model | Treatment | Outcome | Reference(s) |

| MV4-11 xenograft | 30 and 60 mg/kg/day, p.o., for 14 days | Tumor growth inhibition of 58% and 93%, respectively. | [4],[12] |

| JAK2V617F-induced MPN mice | Dose-dependent | Reduced hepatosplenomegaly, prolonged survival, and strong inhibitory effects on spleen and bone marrow fibrosis. | [1],[5] |

| Ba/F3-JAK2V617F disease model | 15 and 30 mg/kg | Robust anti-tumor activity. | [11] |

Clinical Trial Data in Myelofibrosis (Phase I/IIa)

Preliminary results from a first-in-human Phase I/IIa study (NCT05153343) in patients with myelofibrosis have been reported.

| Efficacy Endpoint | Result | Reference(s) |

| Spleen Volume Reduction (SVR) ≥35% at 24 weeks | 77.3% of evaluable patients (17 out of 22).[10][13] This included 72.7% in the dose-escalation phase and 81.8% in the dose-expansion phase.[13][14] The best SVR ≥35% was observed in 83.3% of patients (25 out of 30).[10] | |

| Total Symptom Score (TSS) Reduction ≥50% | Achieved by 76.7% of patients.[14] The best TSS50 rate was 80.0% (24 out of 30).[10] | |

| Bone Marrow Fibrosis Improvement | Observed in 26.1% of patients.[14] | |

| Most Common Grade ≥3 Hematological Adverse Events | Anemia (48.4%), thrombocytopenia (29.0%), decreased lymphocyte count (16.1%), leukopenia (19.4%), and neutropenia (16.1%).[10][13] | |

| Most Common Grade ≥3 Non-hematological Adverse Events | Pneumonia (9.7%), abdominal pain (3.2%), hypertension (3.2%), decreased fibrinogen (3.2%), and abnormal liver function (3.2%).[10][13] | |

| Maximum Tolerated Dose (MTD) | 225 mg/day.[10][13] |

Signaling Pathways and Experimental Workflows

JAK/STAT Signaling Pathway Inhibition by this compound

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors.[15] In MPNs, the JAK2V617F mutation leads to constitutive activation of this pathway, driving cell proliferation and survival.[5] this compound inhibits JAK2, thereby blocking the phosphorylation of STAT proteins and their subsequent translocation to the nucleus to regulate gene transcription.[3]

Caption: this compound inhibits the JAK/STAT signaling pathway.

FLT3 Signaling Pathway Inhibition by this compound

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation, survival, and differentiation of hematopoietic cells.[6][16] Activating mutations, such as FLT3-ITD, lead to ligand-independent constitutive activation of the receptor, promoting leukemogenesis through downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5.[16][17] this compound directly inhibits the kinase activity of both wild-type and mutated FLT3.[2]

Caption: this compound inhibits the FLT3 signaling pathway.

Experimental Workflow: Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for determining the efficacy of a kinase inhibitor in a more physiologically relevant context.[18][19] The following diagram illustrates a general workflow for assessing the inhibitory effect of this compound on the phosphorylation of a target protein in a cellular context.

Caption: Workflow for a cell-based kinase inhibition assay.

Experimental Protocols

While specific, detailed protocols from the primary research are not publicly available, the following sections describe generalized methodologies for key experiments used to characterize this compound, based on standard laboratory practices.

Kinase Activity Assay (Biochemical)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK2 and FLT3 kinases.

Methodology:

-

Reagents: Purified recombinant human JAK2 and FLT3 kinase, ATP, appropriate kinase-specific peptide substrate, kinase assay buffer.

-

Procedure:

-

A reaction mixture containing the kinase, peptide substrate, and varying concentrations of this compound is prepared in a microplate.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with ³²P-ATP and subsequent measurement of incorporated radioactivity, or using phosphorylation-specific antibodies in an ELISA-based format.

-

-

Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth and viability of cancer cell lines dependent on JAK2 or FLT3 signaling.

Methodology:

-

Cell Lines: Cell lines with constitutive JAK2 or FLT3 activation (e.g., HEL cells with JAK2V617F, MV4-11 cells with FLT3-ITD) are commonly used.[20]

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density.

-

The cells are treated with a serial dilution of this compound or a vehicle control.

-

The plates are incubated for a period of 48 to 72 hours.

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

-

Data Analysis: The viability of treated cells is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the resulting dose-response curve.

Western Blot Analysis for Phosphoprotein Levels

Objective: To confirm that this compound inhibits the phosphorylation of its target kinases and downstream signaling proteins within the cell.

Methodology:

-

Procedure:

-

Cells are treated with various concentrations of this compound for a short duration (e.g., 2-4 hours).

-

Following treatment, the cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-JAK2, p-STAT5, p-FLT3, p-AKT, p-ERK) and total protein controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.

-

Procedure:

-

Human AML cells (e.g., MV4-11) or other relevant tumor cells are injected subcutaneously or intravenously into the mice.[21][22][23]

-

Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), the mice are randomized into treatment and control groups.

-

This compound is administered orally at various dose levels and schedules. The control group receives a vehicle.

-

Tumor volume (for subcutaneous models) and animal weight are measured regularly. For systemic disease models, disease progression can be monitored by peripheral blood analysis or bioluminescence imaging if the cells are engineered to express luciferase.

-

At the end of the study, or when humane endpoints are reached, the animals are euthanized, and tissues can be collected for further analysis (e.g., histology, Western blot).

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival curves (Kaplan-Meier) are generated to assess the impact on overall survival.

Conclusion

This compound is a promising dual inhibitor of JAK2 and FLT3 with a distinct mechanism of action and demonstrated preclinical and clinical activity in hematological malignancies. Its high selectivity for JAK2, attributed to its unique binding to both the JH1 and JH2 domains, may offer a favorable safety profile. The potent inhibition of both JAK2 and FLT3 provides a strong rationale for its continued development in MPNs and AML. The data and methodologies presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working on novel targeted therapies in oncology.

References

- 1. pvreporter.com [pvreporter.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. onclive.com [onclive.com]

- 15. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. ashpublications.org [ashpublications.org]

- 22. Eradicating acute myeloid leukemia in a MllPTD/wt:Flt3ITD/wt murine model: a path to novel therapeutic approaches for human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. haematologica.org [haematologica.org]

Flonoltinib's Preferential Binding to the JAK2 Pseudokinase Domain: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Flonoltinib, a potent and selective dual JAK2/FLT3 inhibitor, to the Janus kinase 2 (JAK2) protein, with a specific focus on its differential interaction with the kinase (JH1) and pseudokinase (JH2) domains. This document is intended for researchers, scientists, and drug development professionals engaged in the study of myeloproliferative neoplasms (MPNs) and related signaling pathways.

Core Findings: Allosteric Inhibition via the JH2 Domain

This compound distinguishes itself from many existing JAK2 inhibitors through its unique mechanism of action. Unlike typical ATP-competitive inhibitors that target the active site within the JH1 domain, this compound demonstrates a stronger binding affinity for the JH2 pseudokinase domain.[1][2][3][4] This interaction suggests an allosteric mode of inhibition, where binding to the JH2 domain modulates the activity of the JH1 kinase domain.[3] The V617F mutation, a common driver in MPNs, is located in the JH2 domain, making this domain a critical target for therapeutic intervention.[2][5]

Quantitative Binding Affinity and Inhibitory Activity

Surface plasmon resonance (SPR) assays have been employed to quantify the binding affinity of this compound to the isolated JH1 and JH2 domains of JAK2. The dissociation constants (Kd) reveal a significantly stronger affinity for the JH2 domain. Furthermore, in vitro kinase assays have determined the half-maximal inhibitory concentrations (IC50) of this compound against wild-type and V617F-mutated JAK2.

| Target | Parameter | Value | Assay |

| JAK2 JH1 Domain | Kd | 20.9 µM | Surface Plasmon Resonance |

| JAK2 JH2 Domain | Kd | 3.14 µM | Surface Plasmon Resonance |

| JAK2 JH2V617F | Kd | 5.21 µM | Surface Plasmon Resonance |

| JAK2 (Wild-Type) | IC50 | 0.7 nM, 0.8 nM | In Vitro Kinase Assay |

| JAK2V617F | IC50 | 1.4 nM | In Vitro Kinase Assay |

| FLT3 | IC50 | 4 nM, 15 nM | In Vitro Kinase Assay |

| JAK1 | IC50 | 26 nM | In Vitro Kinase Assay |

| JAK3 | IC50 | 39 nM | In Vitro Kinase Assay |

Note: IC50 and Kd values are sourced from multiple preclinical studies.[3][6][7]

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for Binding Affinity (Kd) Determination

The binding kinetics of this compound to the JAK2 JH1 and JH2 domains were assessed using surface plasmon resonance.[1][2][4] While specific instrument parameters from the original studies are not publicly available, a general methodology can be outlined as follows:

-

Immobilization: Recombinant JAK2 JH1 and JH2 proteins are immobilized on a sensor chip surface.

-

Analyte Injection: A series of this compound concentrations are injected across the sensor surface.

-

Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

In Vitro Kinase Assay for Inhibitory Activity (IC50) Determination

The inhibitory activity of this compound against various kinases was determined using in vitro kinase assays.[3] A representative protocol is described below:

-

Reaction Mixture Preparation: A reaction mixture containing the specific kinase (e.g., JAK2, JAK2V617F), a suitable substrate (e.g., a synthetic peptide), and ATP is prepared in a buffer solution.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a defined period.

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified using a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of phosphorylated substrate.

-

Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Molecular Interactions and Signaling Context

To further elucidate the mechanism of action of this compound and its impact on cellular signaling, the following diagrams illustrate the JAK-STAT pathway and the experimental workflow for determining binding affinity.

Conclusion

The available data strongly indicate that this compound exhibits a preferential binding to the JAK2 JH2 pseudokinase domain over the JH1 kinase domain. This allosteric inhibition mechanism, coupled with its potent activity against the clinically relevant JAK2V617F mutation, underscores its potential as a targeted therapy for myeloproliferative neoplasms. The detailed understanding of its binding characteristics provides a solid foundation for further research and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. pvreporter.com [pvreporter.com]

- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

Flonoltinib: A Technical Guide to FLT3-ITD Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Flonoltinib (also known as this compound Maleate), a potent dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). The focus of this guide is on its mechanism of action and preclinical and clinical data related to the inhibition of FLT3 internal tandem duplication (FLT3-ITD), a critical driver mutation in Acute Myeloid Leukemia (AML).

The FLT3-ITD Signaling Pathway in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In approximately 20-25% of Acute Myeloid Leukemia (AML) cases, the FLT3 gene harbors an internal tandem duplication (ITD) mutation in the juxtamembrane domain.[2][3] This mutation leads to ligand-independent, constitutive activation of the FLT3 receptor, resulting in uncontrolled cell proliferation and survival.[3][4]

The constitutively active FLT3-ITD receptor triggers several downstream signaling cascades critical for leukemogenesis, primarily:

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

-

RAS/RAF/MAPK Pathway: Drives cell proliferation.

-

JAK/STAT Pathway: Significantly increases STAT5 activation, which is a key mediator of leukemic cell proliferation and survival.[4][5]

The aberrant activation of these pathways makes FLT3-ITD a key therapeutic target in AML.[4]

This compound: Mechanism of Inhibition

This compound is a potent, orally available, small-molecule inhibitor that targets both JAK2 and FLT3 kinases.[6] Its inhibitory action against FLT3 prevents the autophosphorylation of the constitutively active FLT3-ITD receptor, thereby blocking the downstream signaling pathways that drive leukemic cell growth.[6] Preclinical studies have demonstrated that this compound effectively down-regulates phosphorylated FLT3 (p-FLT3) in a dose-dependent manner.[6] This inhibition leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis in FLT3-ITD positive cancer cells.[6]

Quantitative Preclinical Data

This compound has demonstrated potent inhibitory activity against FLT3 and high selectivity for the JAK family in various preclinical assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 Value (nM) | Selectivity vs. JAK1/JAK3 | Reference |

| JAK2 | 0.7 - 0.8 | >600-fold | [6][7] |

| FLT3 | 4 - 15 | - | [6][7] |

| JAK1 | 26 | - | [6] |

| JAK3 | 39 | - | [6] |

Table 2: In Vitro Cellular Activity (MV4-11 Cell Line, FLT3-ITD Positive)

| Assay | Concentration Range | Observation | Reference |

| p-FLT3 Downregulation | 0.008 - 1 µM | Dose-dependent downregulation of p-FLT3 | [6] |

| Apoptosis Induction | 5 - 100 nM | Dose-dependent increase in apoptosis | [6] |

| Cell Cycle Arrest | 5 - 100 nM | Strong G0/G1 arrest (85% of cells at 100 nM) | [6] |

Table 3: In Vivo Efficacy (MV4-11 Xenograft Mouse Model)

| Dosage (Oral) | Duration | Tumor Growth Inhibition (TGI) | Reference |

| 30 mg/kg/day | 14 days | 58% | [6] |

| 60 mg/kg/day | 14 days | 93% | [6] |

Clinical Trial Data Overview

This compound is being evaluated in clinical trials for myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), which are often driven by JAK2 mutations.[8][9] While these trials are not exclusively in FLT3-ITD AML, the clinical activity and safety profile are relevant to its development.

Table 4: Summary of Phase I/IIa Clinical Trial in Myelofibrosis (NCT05153343)

| Endpoint | Result | Reference |

| Efficacy (at 24 weeks) | ||

| Spleen Volume Reduction (SVR) ≥35% | 77.3% of evaluable patients (17 out of 22) | [7] |

| Best Spleen Response Rate (SVR ≥35%) | 83.3% (25 out of 30) | [7] |

| Total Symptom Score Reduction (TSS50) | 80.0% (24 out of 30) | [7] |

| Bone Marrow Fibrosis Improvement | Observed in 5 patients at week 24 | [7] |

| Safety (Grade ≥3 Hematological TEAEs) | Anemia (48.4%), Thrombocytopenia (29.0%), Leukopenia (19.4%), Neutropenia (16.1%) | [7] |

| Safety (Grade ≥3 Non-Hematological TEAEs) | Pneumonia (9.7%), Abdominal pain (3.2%), Hypertension (3.2%), Abnormal liver function (3.2%) | [7] |

Experimental Protocols

Detailed below are representative methodologies for key experiments used in the preclinical evaluation of this compound.

In Vitro FLT3 Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the FLT3 kinase.

-

Principle: A biochemical assay measuring the phosphorylation of a substrate by the purified FLT3 kinase enzyme in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

Reagents: Recombinant human FLT3 kinase domain, biotinylated poly(Glu, Tyr) substrate, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), this compound (serially diluted), and a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

-

Procedure: a. Add 5 µL of serially diluted this compound in DMSO to the wells of a 384-well microplate. b. Add 10 µL of a solution containing the FLT3 enzyme and biotinylated substrate to each well. c. Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 60 minutes at room temperature. d. Stop the reaction by adding EDTA. e. Add the detection reagents and incubate for 60 minutes to allow for binding.

-

Data Analysis: Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader. Calculate the percent inhibition for each this compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell Viability and Apoptosis Assay in MV4-11 Cells

-

Objective: To assess the effect of this compound on the viability and apoptosis of FLT3-ITD positive AML cells.

-

Principle: A cell-based assay using flow cytometry to simultaneously measure markers of apoptosis (Annexin V) and cell death (Propidium Iodide).

-

Methodology:

-

Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates. Treat with vehicle (DMSO) or increasing concentrations of this compound (e.g., 5 nM to 100 nM) for 48-72 hours.

-

Staining: a. Harvest cells and wash with cold PBS. b. Resuspend cells in 100 µL of Annexin V Binding Buffer. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). d. Incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of Binding Buffer to each sample.

-

Data Analysis: Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

References

- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 2. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Flonoltinib: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonoltinib (also known as JAK2/FLT3-IN-1) is an orally bioavailable small molecule inhibitor targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It has demonstrated potential as a therapeutic agent for myeloproliferative neoplasms (MPNs), particularly myelofibrosis, and certain types of acute myeloid leukemia (AML).[3][4] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

This compound functions as a dual inhibitor, binding to and inhibiting the activity of both JAK2 and FLT3.[1] A distinguishing feature of this compound is its high affinity for the pseudokinase (JH2) domain of JAK2, which differs from many other JAK2 inhibitors that primarily target the kinase (JH1) domain.[4][5] This interaction is thought to contribute to its high selectivity for JAK2 over other JAK family members.[5][6] By inhibiting these kinases, this compound effectively blocks the activation of their respective downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis in cancer cells where these pathways are overactive.[1][2]

Downstream Signaling Pathways

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in hematopoiesis and immune response. In many MPNs, a mutation such as JAK2V617F leads to constitutive activation of this pathway.

This compound effectively suppresses the hyperactivated JAK/STAT pathway. Upon binding to JAK2, it prevents the autophosphorylation of JAK2 and the subsequent phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5.[1][5] This inhibition blocks the translocation of STAT proteins to the nucleus, where they would otherwise activate the transcription of genes involved in cell proliferation and survival.[1] Preclinical studies have demonstrated that this compound dose-dependently suppresses the phosphorylation of JAK2, STAT3, and STAT5 in cell lines.[5]

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

Flonoltinib in Myeloproliferative Neoplasms: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of mature myeloid cells.[1] A key driver in the pathogenesis of most MPNs is the hyperactivation of the Janus kinase 2 (JAK2) signaling pathway, frequently caused by a somatic mutation, JAK2V617F, which is present in approximately 95% of patients with polycythemia vera (PV) and 50-60% of those with essential thrombocythemia (ET) and primary myelofibrosis (MF).[1][2] This has established JAK2 as a critical therapeutic target. Flonoltinib (FM) is a novel, potent, and highly selective dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3).[3][4] Unlike first-generation JAK inhibitors, this compound exhibits a unique mechanism of action by binding to both the kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, conferring remarkable selectivity over other JAK family members and potentially reducing off-target toxicities.[2][5][6] Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in JAK2V617F-mutant cells and significant efficacy in murine models of MPN.[7] Early clinical data from a first-in-human Phase I/IIa trial (NCT05153343) in patients with myelofibrosis have shown that this compound provides rapid, durable spleen volume reduction and symptom improvement with a manageable safety profile.[5][8] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, experimental protocols, and clinical findings in the context of MPN treatment.

Mechanism of Action

This compound is a dual inhibitor of JAK2 and FLT3, with IC50 values of 0.8 nM and 15 nM, respectively.[5][6] Its primary therapeutic effect in MPNs stems from the potent inhibition of the constitutively active JAK/STAT signaling pathway.

A distinguishing feature of this compound is its high selectivity for JAK2 over other JAK family kinases.[2] It is over 600-fold more selective for JAK2 than for JAK1 and JAK3, and approximately 80-fold more selective than for TYK2.[2][5] This enhanced selectivity is attributed to its unique binding mode. While most JAK2 inhibitors target the ATP-binding site within the active kinase domain (JH1), this compound binds simultaneously to both the JH1 domain and the pseudokinase domain (JH2).[5][6] The JAK2V617F mutation is located in the JH2 domain, which negatively regulates the activity of the JH1 domain.[1][2] Surface plasmon resonance assays have confirmed that this compound has a strong affinity for the JH2 domain.[1][2] This dual-domain binding and allosteric inhibition mechanism likely contributes to its high selectivity and potent activity against the mutated kinase.[2]

By inhibiting JAK2, this compound blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, as well as the ERK pathway.[2][7] This disruption of aberrant signaling leads to the inhibition of cell proliferation and induction of apoptosis in malignant hematopoietic cells.

References

- 1. pvreporter.com [pvreporter.com]

- 2. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]

- 7. researchgate.net [researchgate.net]

- 8. onclive.com [onclive.com]

Flonoltinib: A Novel Dual JAK2/FLT3 Inhibitor for JAK2V617F-Positive Myeloproliferative Neoplasms

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders frequently driven by the activating V617F mutation in the Janus kinase 2 (JAK2) gene. This mutation leads to constitutive activation of the JAK-STAT signaling pathway, resulting in uncontrolled cell proliferation and the clinical manifestations of MPNs, such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (MF). Flonoltinib (formerly AST-2818) is a potent and selective, orally bioavailable small molecule inhibitor targeting both JAK2 and FMS-like tyrosine kinase 3 (FLT3). Notably, this compound exhibits a unique mechanism of action by binding to the pseudokinase (JH2) domain of JAK2, contributing to its high selectivity. Preclinical studies and early clinical trial data have demonstrated promising efficacy and a manageable safety profile for this compound in the treatment of JAK2V617F-positive MPNs. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental protocols relevant to its study.

Introduction to this compound

This compound is a new-generation, dual inhibitor of JAK2 and FLT3. The JAK2V617F mutation, a key driver in approximately 95% of PV patients and 50-60% of ET and MF patients, leads to the hyperactivity of the JAK2 protein. Existing treatments, such as the JAK1/JAK2 inhibitor ruxolitinib, have shown clinical benefits but can be associated with side effects like anemia and thrombocytopenia, potentially due to the inhibition of JAK1. This compound's high selectivity for JAK2 over other JAK family members, including JAK1 and JAK3, presents a potential for a more favorable safety profile. Furthermore, its ability to bind to the JH2 pseudokinase domain, which negatively regulates the kinase activity of the JH1 domain, distinguishes it from many existing JAK2 inhibitors that primarily target the ATP-binding site in the JH1 domain.

Mechanism of Action

The JAK2V617F mutation in the JH2 domain disrupts its inhibitory function, leading to constitutive activation of the JH1 kinase domain and downstream signaling. This compound has a strong affinity for the JH2 domain of JAK2, including the V617F-mutated form. By binding to the JH2 domain, this compound stabilizes it in an inactive conformation, thereby allosterically inhibiting the kinase activity of the JH1 domain. This leads to the suppression of the downstream JAK-STAT signaling pathway, which is crucial for the proliferation and survival of malignant cells in JAK2V617F-positive MPNs.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of JAK2 and FLT3 kinases in various in vitro assays.

Table 1: In Vitro Kinase Inhibition by this compound

| Kinase Target | IC50 (nM) | Reference |

| JAK2 | 0.8 | |

| JAK2V617F | 1.4 | |

| FLT3 | 15 | |

| JAK1 | 690 | |

| JAK3 | 557 | |

| TYK2 | 65 |

This compound's selectivity for JAK2 is over 800-fold higher than for JAK1 and over 600-fold higher than for JAK3. Surface plasmon resonance assays have confirmed a stronger binding affinity of this compound for the JAK2 JH2 domain compared to the JH1 domain.

In cell-based assays, this compound effectively inhibited the proliferation of JAK2V617F-dependent cell lines, such as HEL and Ba/F3-JAK2V617F, and induced apoptosis. It also suppressed the endogenous colony formation of primary erythroid progenitor cells isolated from patients with MPNs.

Table 2: Anti-proliferative Activity of this compound in Cell Lines

| Cell Line | IC50 (µM) | Reference |

| Ba/F3-JAK2V617F | <0.5 | |

| HEL | <0.5 | |

| MV-4-11 (FLT3-ITD) | <0.5 |

In Vivo Efficacy in Murine MPN Models

In multiple murine models of JAK2V617F-induced MPNs, oral administration of this compound led to significant therapeutic effects.

Table 3: In Vivo Efficacy of this compound in Murine MPN Models

| Model | Key Findings | Reference |

| Ba/F3-JAK2V617F xenograft | Dose-dependent reduction in splenomegaly, prolonged survival. | |

| JAK2V617F bone marrow transplantation | Strong inhibitory effects on spleen and bone marrow fibrosis. |

Long-term treatment with this compound was well-tolerated and showed favorable pharmacokinetic and pharmacodynamic properties, with high drug exposure in tumor-bearing tissues.

Pharmacokinetics

Pharmacokinetic studies in a Ba/F3-EPOR-JAK2V617F tumor-bearing mouse model after oral administration of this compound showed higher drug exposure in the spleen compared to plasma. Repeated administrations did not lead to drug accumulation, suggesting a low risk of cumulative toxicity.

Table 4: Pharmacokinetic Parameters of this compound in a Murine Model

| Tissue | Administration | AUC(0–24 h) (ng/mL*h) | Cmax (ng/mL) | Tmax (h) | Reference |

| Plasma | Single Dose | 1033.7 ± 204.6 | 215.3 ± 45.2 | 2 | |

| Plasma | Repeated Dose | 1102.3 ± 189.7 | 234.7 ± 56.8 | 2 | |

| Spleen | Single Dose | 11567.2 ± 2345.1 | 1234.5 ± 345.6 | 4 | |

| Spleen | Repeated Dose | 12019.8 ± 2567.3 | 1345.7 ± 401.2 | 4 |

Clinical Development

A first-in-human, multicenter, Phase I/IIa clinical trial (NCT05153343) is evaluating the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with intermediate or high-risk myelofibrosis.

Study Design

The study includes a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase to further evaluate safety and efficacy. Patients received oral this compound in escalating doses from 25 mg to 325 mg.

Preliminary Clinical Results

As of February 29, 2024, 30 patients with myelofibrosis were treated. The MTD was determined to be 225 mg/day.

Table 5: Preliminary Efficacy of this compound in Myelofibrosis (NCT05153343)

| Efficacy Endpoint | Result | Reference |

| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 77.3% (17/22 evaluable patients) | |

| Best SVR35 | 83.3% (25/30 patients) | |

| Total Symptom Score Reduction ≥50% (TSS50) | 80.0% (24/30 patients) | |

| Bone Marrow Fibrosis Improvement at Week 24 | Observed in 5 patients |

The efficacy was observed in both patients who were naive to JAK inhibitors and those who had prior exposure.

Safety and Tolerability

This compound has been generally well-tolerated. The most common grade ≥3 hematological treatment-emergent adverse events (TEAEs) were anemia (48.4%) and thrombocytopenia (29.0%). Common grade ≥3 non-hematological TEAEs included pneumonia (9.7%), abdominal pain (3.2%), and hypertension (3.2%).

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

-

Methodology: A representative protocol would utilize a radiometric or fluorescence-based kinase assay.

-

Recombinant human JAK2, JAK2V617F, FLT3, or other kinases are incubated with a specific substrate (e.g., a peptide substrate) and ATP (radiolabeled with ³²P or ³³P, or in the presence of a fluorophore).

-

Serial dilutions of this compound or a vehicle control (DMSO) are added to the reaction mixture.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 30-60 minutes).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper or beads).

-

The amount of incorporated radioactivity or fluorescence is measured using a scintillation counter or a fluorescence plate reader.

-

IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of this compound on the proliferation of JAK2V617F-positive cell lines.

-

Methodology:

-

Human erythroleukemia (HEL) cells or Ba/F3 cells engineered to express JAK2V617F are seeded in 96-well plates at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well.

-

After overnight incubation, cells are treated with serial dilutions of this compound or vehicle control for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

-

Colony Formation Assay with Patient Samples

-

Objective: To evaluate the effect of this compound on the colony-forming ability of hematopoietic progenitor cells from MPN patients.

-

Methodology:

-

Mononuclear cells are isolated from the peripheral blood or bone marrow of MPN patients with the JAK2V617F mutation.

-

A total of 2 x 10⁵ cells are seeded in a methylcellulose-based semi-solid medium.

-

The medium is supplemented with increasing concentrations of this compound.

-

The cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.

-

The number of burst-forming unit-erythroid (BFU-E), colony-forming unit-granulocyte, macrophage (CFU-GM), and colony-forming unit-granulocyte, erythrocyte, macrophage, megakaryocyte (CFU-GEMM) colonies are counted under an inverted microscope.

-

Western Blot Analysis for Phospho-STAT3 and Phospho-STAT5

-

Objective: To determine the effect of this compound on the phosphorylation of downstream signaling molecules in the JAK-STAT pathway.

-

Methodology:

-

JAK2V617F-positive cells (e.g., HEL cells) are treated with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against phospho-STAT3 (Tyr705) and phospho-STAT5 (Tyr694) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is then stripped and re-probed with antibodies against total STAT3, total STAT5, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

In Vivo Murine MPN Model

-

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of JAK2V617F-positive MPN.

-

Methodology:

-

Xenograft Model: Immunodeficient mice (e.g., BALB/c nude) are intravenously inoculated with Ba/F3-JAK2V617F-GFP cells (e.g., 3.0 x 10⁶ cells).

-

Bone Marrow Transplant (BMT) Model: Lethally irradiated recipient mice are transplanted with bone marrow cells transduced with a retrovirus expressing JAK2V617F.

-

After disease establishment (e.g., 3 days post-inoculation for the xenograft model), mice are randomized into treatment groups.

-

Mice are treated orally with this compound (e.g., 15 and 30 mg/kg, twice daily) or a vehicle control.

-

Efficacy is assessed by monitoring survival, body weight, spleen size and weight, and hematological parameters.

-

At the end of the study, tissues such as spleen, liver, and bone marrow are collected for histological and immunohistochemical analysis.

-

Immunohistochemistry (IHC) for p-JAK2, p-STAT3, and p-STAT5

-

Objective: To assess the in vivo inhibition of JAK-STAT signaling by this compound in tumor tissues.

-

Methodology:

-

Spleen tissues from the in vivo study are fixed in formalin and embedded in paraffin.

-

Tissue sections (e.g., 4-5 µm) are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a microwave or pressure cooker.

-

Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

-

Sections are blocked with a protein block solution (e.g., serum from the secondary antibody host species).

-

Sections are incubated with primary antibodies against p-JAK2, p-STAT3, and p-STAT5 overnight at 4°C.

-

After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

The signal is developed using a chromogen such as diaminobenzidine (DAB), and the sections are counterstained with hematoxylin.

-

The stained sections are dehydrated, cleared, and mounted for microscopic examination.

-

Conclusion

This compound is a promising novel therapeutic agent for JAK2V617F-positive myeloproliferative neoplasms. Its unique mechanism of action, high selectivity for JAK2, and potent preclinical and early clinical efficacy, coupled with a manageable safety profile, position it as a potentially valuable addition to the treatment landscape for MPN patients. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and other similar targeted therapies. Further clinical investigation, including ongoing Phase II trials, will be crucial in fully defining the role of this compound in the management of myelofibrosis and other MPNs.

Flonoltinib: A Dual JAK2/FLT3 Inhibitor with Therapeutic Potential in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in FMS-like tyrosine kinase 3 (FLT3), most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of downstream signaling pathways promoting cell proliferation and survival. Additionally, the Janus kinase (JAK) pathway, particularly JAK2, plays a crucial role in cytokine signaling and can be aberrantly activated in AML, contributing to leukemogenesis. Flonoltinib (also known as FM-18e) is a novel, orally bioavailable small molecule inhibitor that dually targets both FLT3 and JAK2, presenting a promising therapeutic strategy for AML. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the evaluation of this compound's potential in AML.

Mechanism of Action

This compound is a potent dual inhibitor of JAK2 and FLT3 kinases.[1] Unlike many other JAK2 inhibitors that bind to the ATP-binding site in the kinase domain (JH1), this compound exhibits a unique mechanism by binding with high affinity to the pseudokinase domain (JH2) of JAK2.[2][3] This allosteric inhibition is thought to contribute to its high selectivity for JAK2 over other JAK family members.[3] By inhibiting both JAK2 and FLT3, this compound effectively blocks two key signaling pathways implicated in AML pathogenesis.

The constitutive activation of FLT3-ITD leads to the downstream activation of several pro-survival and proliferative pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, as well as the STAT5 signaling cascade.[4][5] Similarly, aberrant JAK2 signaling primarily activates the STAT pathway, particularly STAT3 and STAT5, which are critical for the transcription of genes involved in cell growth, differentiation, and survival.[3] this compound's dual inhibitory action is designed to simultaneously shut down these oncogenic signals, leading to cell cycle arrest and apoptosis in AML cells.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Reference |

| JAK2 | 0.7 | [1] |

| FLT3 | 4 | [1] |

| JAK1 | 26 | [1] |

| JAK3 | 39 | [1] |

Table 2: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | Genotype | Assay | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | Apoptosis Induction | Dose-dependent effect (5-100 nM) | [1] |

| MV4-11 | FLT3-ITD | Cell Cycle Arrest (G1/G0) | 85% arrest at 100 nM | [1] |

Table 3: In Vivo Efficacy of this compound in an AML Xenograft Model

| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| MV4-11 Xenograft | This compound maleate | 30 mg/kg/day, p.o. | 58% | [1] |

| MV4-11 Xenograft | This compound maleate | 60 mg/kg/day, p.o. | 93% | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Lines and Culture

-

AML Cell Lines: MV4-11 (homozygous for FLT3-ITD) and Molm-13 (heterozygous for FLT3-ITD) are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

-

Methodology: Standard in vitro kinase assays are performed using purified recombinant kinases (JAK1, JAK2, JAK3, FLT3). The assays measure the ability of this compound to inhibit the phosphorylation of a substrate by the kinase, often using a radiometric or fluorescence-based detection method.

Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of this compound on the proliferation of AML cells.

-

Methodology:

-

AML cells are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values are calculated from the dose-response curves.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To determine the induction of apoptosis in AML cells following this compound treatment.

-

Methodology:

-

AML cells are treated with this compound for a defined period (e.g., 48 hours).

-

Cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To evaluate the effect of this compound on cell cycle progression in AML cells.

-

Methodology:

-

AML cells are treated with this compound for a specified time (e.g., 24 hours).

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

Fixed cells are treated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

-

Objective: To assess the inhibition of downstream signaling pathways by this compound.

-

Methodology:

-

AML cells are treated with various concentrations of this compound for a short duration (e.g., 2-4 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., FLT3, JAK2, STAT3, STAT5, ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with AML cells (e.g., 5 x 10^6 MV4-11 cells).[6]

-

Once tumors are established (e.g., reach a volume of 100-200 mm³), mice are randomized into treatment and control groups.[6]

-

This compound is administered orally at specified doses and schedules (e.g., 30 or 60 mg/kg/day).[1]

-

Tumor volume is measured regularly with calipers.

-

Animal body weight and overall health are monitored.

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

-

In survival studies, mice are monitored until they meet predefined humane endpoints.

-

Potential for Combination Therapies and Resistance Mechanisms

The development of resistance to targeted therapies is a significant challenge in cancer treatment. For FLT3 inhibitors, resistance can arise through on-target secondary mutations in the FLT3 gene or through the activation of bypass signaling pathways.[7][8] The dual targeting of JAK2 and FLT3 by this compound may offer an advantage by simultaneously blocking a key potential resistance pathway (JAK/STAT).

Further preclinical studies are warranted to explore the efficacy of this compound in combination with other anti-leukemic agents. Potential combination partners could include standard chemotherapy, BCL-2 inhibitors (e.g., venetoclax), or other targeted agents, with the aim of achieving synergistic anti-leukemic effects and preventing or overcoming drug resistance.[9][10]

Conclusion

This compound is a promising dual JAK2/FLT3 inhibitor with a unique mechanism of action that has demonstrated potent preclinical activity against AML cells harboring FLT3-ITD mutations. Its ability to simultaneously block two critical oncogenic signaling pathways provides a strong rationale for its continued development as a therapeutic agent for AML. Further investigation into its clinical efficacy, safety profile in AML patients, and potential in combination regimens is crucial to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. onclive.com [onclive.com]

Preclinical Toxicology of Flonoltinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonoltinib (also known as this compound Maleate or FM) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It is under investigation for the treatment of myeloproliferative neoplasms (MPNs), which are often driven by mutations in the JAK2 gene.[1][2] This technical guide provides a comprehensive overview of the publicly available preclinical toxicology data for this compound, intended to inform researchers, scientists, and drug development professionals. While detailed quantitative data from formal regulatory toxicology studies are limited in the public domain, this document synthesizes the available information on the non-clinical safety profile of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the JAK2 signaling pathway, which is constitutively activated in many MPNs due to mutations such as JAK2V617F. This inhibition leads to a reduction in the proliferation of malignant cells and a decrease in the production of pro-inflammatory cytokines. The dual inhibition of FLT3 suggests potential therapeutic applications in other hematological malignancies as well.

Preclinical Toxicology Profile

Preclinical studies in animal models, primarily murine models of MPNs, have provided initial insights into the toxicological profile of this compound.

General Toxicology

Single-Dose and Repeat-Dose Toxicity:

Detailed, quantitative data from dedicated single-dose and repeat-dose GLP (Good Laboratory Practice) toxicology studies in rodent and non-rodent species are not extensively available in the public literature. However, preclinical efficacy studies in mouse models of MPNs have consistently reported that this compound exhibits low toxicity and no obvious visceral toxicity .[2][3]

In these studies, this compound was administered orally to mice at doses ranging from 15 mg/kg to 45 mg/kg.[2] Repeated administration in these models did not appear to cause drug accumulation.[2]

Maximum Tolerated Dose (MTD):

While a preclinical MTD has not been explicitly stated in the reviewed literature, a Phase I/IIa clinical trial in patients with myelofibrosis established a maximum tolerated dose of 225 mg/day .[1][4]

Safety Pharmacology

Specific preclinical safety pharmacology studies evaluating the effects of this compound on the cardiovascular, respiratory, and central nervous systems have not been detailed in publicly accessible documents.

Genotoxicity

There is no publicly available information on the genotoxicity of this compound from standard assays such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays.

Carcinogenicity

Carcinogenicity studies are typically long-term studies and information on whether these have been conducted for this compound is not available in the public domain.

Reproductive and Developmental Toxicology

Information regarding the potential effects of this compound on fertility, embryo-fetal development, and pre- and post-natal development is not currently available in the public literature.

Summary of Preclinical Findings in Murine Models

The majority of the available preclinical safety data for this compound comes from studies in mouse models of JAK2V617F-positive MPNs.

| Study Type | Animal Model | Key Findings | Citation |

| Efficacy and Toxicity | Murine models of MPN | "Low toxicity", "no obvious visceral toxicity" at therapeutic doses. | [2] |

| Pharmacokinetics | Murine models of MPN | Repeated administration did not lead to drug accumulation. | [2] |

Experimental Protocols

Detailed experimental protocols for formal preclinical toxicology studies are not available. However, the methodology for the in vivo efficacy and safety assessments in MPN mouse models has been described.

Experimental Workflow for In Vivo Murine Studies:

Discussion and Future Directions

The available preclinical data suggests that this compound has a favorable safety profile at efficacious doses in animal models of myeloproliferative neoplasms. The consistent reports of "low toxicity" are encouraging for its continued clinical development.

However, a comprehensive understanding of the preclinical toxicology of this compound is limited by the lack of publicly available data from formal, GLP-compliant toxicology studies. To fully characterize the safety profile of this compound, detailed information from the following studies would be required:

-

Single-Dose and Repeat-Dose Toxicity Studies: To determine the No Observed Adverse Effect Level (NOAEL) and identify potential target organs of toxicity in both rodent and non-rodent species.

-

Safety Pharmacology Studies: To assess the effects on vital functions of the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity Studies: To evaluate the mutagenic and clastogenic potential.

-

Carcinogenicity Studies: To assess the tumorigenic potential with long-term exposure.

-

Reproductive and Developmental Toxicology Studies: To understand the potential risks to fertility and fetal development.

As this compound progresses through clinical trials, it is anticipated that a more complete preclinical toxicology data package has been submitted to regulatory agencies. The publication of these data would be of significant value to the scientific and medical communities.

Conclusion

Based on the currently available public information, this compound demonstrates a promising preclinical safety profile characterized by low toxicity in animal models of its target disease. This supports its ongoing clinical investigation as a potential therapeutic agent for myeloproliferative neoplasms. A more complete and quantitative assessment of its toxicological properties awaits the public disclosure of data from comprehensive, regulatory-standard preclinical safety studies.

References

Pharmacokinetics of Flonoltinib in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Flonoltinib (also known as this compound Maleate), a novel and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] this compound has demonstrated potent anti-tumor activity in various myeloproliferative neoplasm (MPN) models, making its pharmacokinetic profile a critical aspect of its preclinical development.[1][2][4] This document summarizes key pharmacokinetic parameters in mice, rats, and dogs, details the experimental methodologies employed in these studies, and provides visualizations of relevant pathways and workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models. These studies reveal important characteristics of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of this compound in Ba/F3-EPOR-JAK2V617F Tumor-Bearing Mice

A study in a Ba/F3-EPOR-JAK2V617F tumor-bearing mouse model demonstrated that after oral administration, this compound exhibited significantly higher exposure in the spleen, a target tissue for MPNs, compared to plasma.[5] This preferential accumulation in tumor-bearing tissue is a desirable characteristic for targeted cancer therapies.[1][5] After repeated oral administration, the accumulation of this compound in the spleen was even more pronounced, with the area under the curve (AUC) being approximately 18-fold higher than in plasma.[5]

| Parameter | Single Oral Administration (30 mg/kg) | Repeated Oral Administration (30 mg/kg) |

| Plasma | ||

| Cmax (ng/mL) | 260.40 ± 117.22 | 152.12 ± 60.15 |

| AUC(0-24h) (ng·h/mL) | 1269.83 ± 290.47 | 1290.06 ± 372.50 |

| Spleen | ||

| Cmax (ng/g) | 2275.00 ± 1032.83 | 2151.00 ± 1385.33 |

| AUC(0-24h) (ng·h/g) | 20088.13 ± 7119.53 | 23153.88 ± 11096.25 |

Data from a study in Ba/F3-EPOR-JAK2V617F tumor-bearing mice. Values are presented as mean ± SD.[5]

Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs

A sensitive and reliable UPLC-MS/MS method was developed to quantify this compound in rat and dog plasma, enabling the characterization of its pharmacokinetic profile in these species after both intravenous and oral administration.[3][6] The data from these studies are crucial for interspecies scaling and predicting human pharmacokinetics.

(Note: While the development of the analytical method for rats and dogs is detailed and its application in pharmacokinetic studies is mentioned, the specific quantitative results from these studies were not available in the public search results. The following table structure is provided as a template for when such data becomes available.)

| Parameter | Rat | Dog |

| Intravenous Administration | ||

| Dose (mg/kg) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |